molecular formula C7H15ClO B13183462 2-(Chloromethyl)-1-methoxypentane

2-(Chloromethyl)-1-methoxypentane

Cat. No.: B13183462
M. Wt: 150.64 g/mol
InChI Key: WXVHOTNQUWAJIO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methoxypentane is an organic compound that belongs to the class of chloromethyl ethers It is characterized by a chloromethyl group attached to a methoxypentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1-methoxypentane typically involves the chloromethylation of 1-methoxypentane. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, often with the addition of hydrochloric acid to facilitate the formation of the chloromethyl group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-1-methoxypentane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of different substituted products.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products:

    Nucleophilic Substitution: Substituted ethers, nitriles, and amines.

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Methylated derivatives.

Scientific Research Applications

2-(Chloromethyl)-1-methoxypentane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of drug candidates, particularly those requiring chloromethylation as a key step.

    Material Science: It is utilized in the preparation of polymers and resins with specific properties.

    Chemical Biology: The compound can be used to modify biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-methoxypentane primarily involves its reactivity as a chloromethylating agent. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

    Chloromethyl methyl ether: Similar in structure but with a simpler backbone.

    2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine: Another chloromethyl ether with additional functional groups.

Uniqueness: 2-(Chloromethyl)-1-methoxypentane is unique due to its specific methoxypentane backbone, which imparts distinct chemical properties and reactivity compared to other chloromethyl ethers. Its structure allows for selective reactions and modifications, making it valuable in specialized applications.

Properties

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

IUPAC Name

1-chloro-2-(methoxymethyl)pentane

InChI

InChI=1S/C7H15ClO/c1-3-4-7(5-8)6-9-2/h7H,3-6H2,1-2H3

InChI Key

WXVHOTNQUWAJIO-UHFFFAOYSA-N

Canonical SMILES

CCCC(COC)CCl

Origin of Product

United States

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